Methyldichloroarsine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyldichloroarsine is typically synthesized through the reaction of methylmagnesium chloride with arsenic trichloride:
AsCl3+CH3MgCl→CH3AsCl2+MgCl2
This reaction is usually conducted in ether or tetrahydrofuran (THF) solutions, and the product is isolated by distillation .
Industrial Production Methods: During World War I, the German method for producing this compound involved a three-step process:
- Methylation of sodium arsenite:
2Na3AsO3+(CH3O)2SO2→2CH3AsO(ONa)2+Na2SO4
- Reduction of disodium monomethylarsonate with sulfur dioxide:
CH3AsO(ONa)2+SO2→CH3AsO+Na2SO4
- Reaction of monomethylarsine oxide with hydrogen chloride:
CH3AsO+2HCl→CH3AsCl2+H2O
Chemical Reactions Analysis
Types of Reactions: Methyldichloroarsine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The arsenic-chlorine bonds are susceptible to nucleophilic attack, leading to substitution reactions.
Reduction with sodium metal can produce a polymeric form of methylarsine:Reduction: CH3AsCl2+2Na→[CH3As]n+2NaCl
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include water, alcohols, and amines.
Reduction: Sodium metal is commonly used for reduction reactions.
Major Products:
Nucleophilic Substitution: Products vary depending on the nucleophile used.
Reduction: Polymeric methylarsine is formed.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology and Medicine: Studied for its effects on cellular processes and potential therapeutic applications, although its high toxicity limits its use.
Mechanism of Action
Methyldichloroarsine exerts its toxic effects primarily through its ability to alkylate cellular components, leading to cellular damage and disruption of normal cellular functions. It targets sulfhydryl groups in proteins and enzymes, inhibiting their activity and leading to cellular toxicity. The compound also induces oxidative stress and inflammation, contributing to its vesicant properties .
Comparison with Similar Compounds
Methyldichloroarsine is part of a class of organoarsenic compounds that includes:
- Ethyldichloroarsine (C₂H₅AsCl₂)
- Phenyldichloroarsine (C₆H₅AsCl₂)
- Lewisite (C₂H₂AsCl₃)
Uniqueness: this compound is unique due to its specific methyl group, which influences its reactivity and toxicity. Compared to ethyldichloroarsine and phenyldichloroarsine, this compound has a lower molecular weight and different physical properties, such as boiling and melting points .
Properties
IUPAC Name |
dichloro(methyl)arsane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3AsCl2/c1-2(3)4/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRMBBLRHSRVDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3AsCl2 | |
Record name | METHYLDICHLOROARSINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060480 | |
Record name | Arsonous dichloride, As-methyl- | |
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Molecular Weight |
160.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyldichloroarsine appears as a colorless liquid with an agreeable odor. Denser than water. Very toxic by inhalation. Painful burns on contact., Ccolorless liquid with an agreeable odor; [CAMEO] | |
Record name | METHYLDICHLOROARSINE | |
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URL | https://cameochemicals.noaa.gov/chemical/3925 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyldichloroarsine | |
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CAS No. |
593-89-5 | |
Record name | METHYLDICHLOROARSINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3925 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | As-Methylarsonous dichloride | |
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Record name | Methyldichloroarsine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593895 | |
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Record name | Methyldichloroarsine | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/methyldichloroarsine-results-aegl-program | |
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Record name | Arsonous dichloride, As-methyl- | |
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Record name | Arsonous dichloride, As-methyl- | |
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Record name | Arsine, dichloromethyl- | |
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Retrosynthesis Analysis
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